molecular formula C19H20N2O5 B7770139 N-[(benzyloxy)carbonyl]glycylphenylalanine CAS No. 5540-03-4

N-[(benzyloxy)carbonyl]glycylphenylalanine

Cat. No.: B7770139
CAS No.: 5540-03-4
M. Wt: 356.4 g/mol
InChI Key: FLGYJBNDDWLTQR-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycylphenylalanine (CBZ-Gly-L-Phe-OH), also known as carbobenzoxyglycylphenylalanine, is a protected dipeptide widely used in peptide synthesis. Key properties include:

  • Molecular formula: C₁₉H₂₀N₂O₅
  • Molecular weight: 356.38 g/mol
  • CAS Registry Number: 5540-03-4
  • ChemSpider ID: 64052
  • Synonyms: Z-Gly-Phe, Z-GLY-PHE-OH, and 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid .

The compound features a benzyloxycarbonyl (Cbz) protecting group on the glycine residue, which enhances stability during synthetic processes. Its carboxylic acid terminus allows for further coupling in peptide elongation .

Properties

IUPAC Name

3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGYJBNDDWLTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170-76-9, 5540-03-4
Record name Carbobenzoxyglycylphenylalanine
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Record name NSC335503
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Record name NSC89642
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Record name 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(Benzyloxy)carbonyl]glycylphenylalanine is typically synthesized through a series of peptide bond-forming reactions. The process often involves protecting groups to ensure selective reaction at desired sites. One common method includes:

  • Step 1: Protecting the amino group of glycine with a benzyloxycarbonyl (Cbz) group.

  • Step 2: Coupling the protected glycine with phenylalanine using coupling reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., N-methylmorpholine).

Industrial Production Methods: Industrial-scale production might use solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. This method allows for automation and high-throughput production, making it suitable for large-scale synthesis.

Types of Reactions

  • Hydrolysis: The peptide bond can be hydrolyzed under acidic or enzymatic conditions, breaking the compound into its constituent amino acids.

  • Oxidation and Reduction: The benzyloxycarbonyl group can undergo oxidation-reduction reactions, altering the compound's reactivity and stability.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

  • Hydrolysis: Acidic or enzymatic conditions using acids like hydrochloric acid or enzymes like proteases.

  • Oxidation: Reagents like peracids or hydrogen peroxide.

  • Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

  • Hydrolysis: Glycine and phenylalanine.

  • Oxidation and Reduction: Modified benzyloxycarbonyl derivatives.

Scientific Research Applications

In Chemistry: The compound is used in the synthesis of more complex peptides and as a model compound for studying peptide bond formation and cleavage.

In Biology: It serves as a substrate for studying enzyme kinetics, especially proteases that cleave peptide bonds.

In Medicine:

In Industry: Used in the production of synthetic peptides for research and development, particularly in the pharmaceutical industry.

Mechanism of Action

Molecular Targets and Pathways: N-[(Benzyloxy)carbonyl]glycylphenylalanine acts primarily through its peptide structure, interacting with enzymes or receptors that recognize and bind peptide sequences. The benzyloxycarbonyl group can modulate the compound’s reactivity and stability, affecting how it interacts with biological targets.

Similar Compounds

  • N-Acetylglycylphenylalanine: Similar peptide structure but with an acetyl protecting group instead of benzyloxycarbonyl.

  • Glycylphenylalanine: A simpler peptide without protecting groups, offering different reactivity.

  • N-[(Benzyloxy)carbonyl]glycyltyrosine: A similar protected peptide but with tyrosine replacing phenylalanine.

Uniqueness: What sets this compound apart is its specific combination of the benzyloxycarbonyl protecting group and the phenylalanine residue. This unique structure makes it particularly useful for studying interactions and reactions specific to this configuration.

This comprehensive guide should provide a solid understanding of this compound, its preparation, chemical behavior, applications, and how it stands out from similar compounds

Biological Activity

N-[(benzyloxy)carbonyl]glycylphenylalanine, also known as Z-Gly-Phe-OBzl, is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its properties, synthesis, biological effects, and applications based on a review of diverse research findings.

  • Molecular Formula : C₁₂H₁₄N₂O₅
  • Molecular Weight : 266.25 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 587.2 ± 45.0 °C at 760 mmHg
  • Flash Point : 309.0 ± 28.7 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various experimental applications.

Synthesis

The synthesis of this compound typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group. This protective strategy is crucial for subsequent peptide synthesis, allowing for the selective formation of peptide bonds without unwanted reactions.

1. Ergogenic Effects

Research indicates that amino acid derivatives like this compound can have ergogenic effects, enhancing physical performance by influencing the secretion of anabolic hormones and providing fuel during exercise. Such compounds are recognized for their potential benefits in preventing exercise-induced muscle damage and improving mental performance during stress-related tasks .

2. Enzyme Inhibition

This compound has been studied for its role in enzyme inhibition. It can serve as a substrate for various enzymes, helping to elucidate enzyme mechanisms and interactions. For instance, studies have shown that similar compounds can competitively inhibit protease activity, providing insights into their catalytic mechanisms.

3. Antitumor Activity

Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. Research has focused on its application in peptide synthesis aimed at developing antitumor agents . The structural features of this compound enhance its ability to interact with biological targets involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Luckose et al., 2015Demonstrated ergogenic effects of amino acid derivatives on physical and mental performance .
Tetrahedron LettersUtilized Z-Gly-Phe-OBzl in synthesizing novel angiotensin II antagonists, indicating potential therapeutic applications.
International Journal of Peptide ResearchReported on the use of similar compounds for synthesizing peptides with antitumor activity.

These studies highlight the versatility of this compound in both basic research and potential therapeutic applications.

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]glycyl-L-phenylalaninamide

  • Molecular formula : C₁₉H₂₁N₃O₄
  • Molecular weight : 355.39 g/mol
  • CAS Number : 4661-30-7
  • Key difference : Replacement of the terminal carboxylic acid with an amide group (-CONH₂).

Carbobenzoxyglycylglycyl-L-phenylalanine (Cbz-Gly-Gly-L-Phe)

  • Molecular formula : C₂₁H₂₃N₃O₆
  • Molecular weight : 413.42 g/mol
  • CAS Number : 13171-93-2
  • Key difference : Addition of a glycine residue, forming a tripeptide.
  • Impact : Extended peptide chain increases molecular weight and may enhance enzymatic stability in biological applications. The Cbz group retains its role as a protective moiety .

N-Cbz-L-phenylalanine

  • Molecular formula: C₁₆H₁₅NO₄
  • Molecular weight : 285.29 g/mol
  • CAS Number : 53990-33-3
  • Key difference: Single amino acid (phenylalanine) with Cbz protection.

((Benzyloxy)carbonyl)-L-isoleucyl-L-phenylalanine

  • Molecular formula : C₂₄H₂₈N₂O₅
  • Key difference : Substitution of glycine with isoleucine.
  • Impact : Increased hydrophobicity due to isoleucine’s aliphatic side chain, which could influence membrane permeability in drug design .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Differences Key Applications
N-[(Benzyloxy)carbonyl]glycylphenylalanine C₁₉H₂₀N₂O₅ 356.38 5540-03-4 Terminal -COOH Peptide synthesis
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalaninamide C₁₉H₂₁N₃O₄ 355.39 4661-30-7 Terminal -CONH₂ Amide bond studies
Cbz-Gly-Gly-L-Phe C₂₁H₂₃N₃O₆ 413.42 13171-93-2 Additional glycyl residue Enzyme substrate models
N-Cbz-L-phenylalanine C₁₆H₁₅NO₄ 285.29 53990-33-3 Single amino acid with Cbz Building block synthesis
((Benzyloxy)carbonyl)-L-isoleucyl-L-phenylalanine C₂₄H₂₈N₂O₅ 432.49 - Isoleucine substitution Hydrophobic peptide design

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